Formic Acid

Description

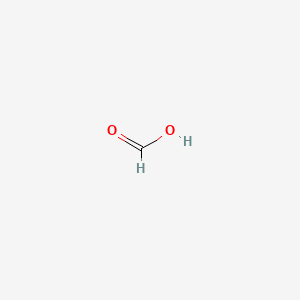

Structure

3D Structure

Properties

IUPAC Name |

formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2, HCOOH | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | formic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Formic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14523-98-9, Array | |

| Record name | Formic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14523-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2024115 | |

| Record name | Formic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.025 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formic acid appears as a colorless liquid with a pungent odor. Flash point 156 °F. Density 10.2 lb / gal. Corrosive to metals and tissue., Liquid; Water or Solvent Wet Solid, Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.]; [NIOSH], Liquid, COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR., colourless, highly corrosive liquid/characteristic pungent odour, Colorless liquid with a pungent, penetrating odor., Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.] | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Formic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

213.3 °F at 760 mmHg (NTP, 1992), 101 °C, 224 °F (90% solution) | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

156 °F (NTP, 1992), 156 °F, 156 °F (69 °C) (closed cup); 90% soln: 122 °F (50 °C) (closed cup), 138 °F, open cup, 69 °C, 122 °F (90% solution, open-cup), (oc) 122 °F (90% solution) | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with ether, acetone, ethyl acetate, methanol, ethanol; partially soluble in benzene, toluene, xylenes, Dissolves to the extent of about 10% in benzene, toluene, and xylenes, and to a lesser extent in aliphatic hydrocarbons., Miscible with water, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, glycerin, ether, Miscible | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.220 at 20 °C/4 °C, Bulk density 10.16 lb/gal at 20 °C, Relative density of the vapor/air mixture at 20 °C (air = 1): 1.03, Relative density (water = 1): 1.2, 1.2, 1.22 (90% solution) | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.6 | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

35 mmHg at 68 °F ; 200 mmHg at 142.5 °F (NTP, 1992), 42.6 [mmHg], 42.59 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 4.6, 35 mmHg | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Specifications of technical grade of formic acid (max): < 0.8 wt% acetic acid; < 20 ppm chlorides; < 5 ppm heavy metals; < 3 ppm iron; & < 10 ppm sulfates. Commercial grade have the same specifications but contain no acetic acid. Pharmaceutical grade: 0.4% acetic acid; 0.5% water; 5% toluene; 5% chlorides; 5% heavy metals; 3% iron; 10% sulfates. /From table/ | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless fuming liquid, Colorless liquid [Note: Often used in an aqueous solution] | |

CAS No. |

64-18-6 | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Formic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YIW783RG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LQ4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

47.1 °F (NTP, 1992), 8.3 °C, 8.4 °C, 8 °C, 20 °F (90% solution) | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Formic Acid Production

Electrochemical Reduction of Carbon Dioxide to Formic Acid

The electrochemical reduction of carbon dioxide (CO₂RR) to this compound (HCOOH) is a key area of research due to this compound's role as a chemical feedstock and a potential hydrogen storage medium. nrel.govoaepublish.com The process involves the transfer of two electrons and two protons to a CO₂ molecule. However, achieving high selectivity and efficiency is challenging due to the chemical inertness of CO₂ and competition from the hydrogen evolution reaction (HER). mdpi.comacs.org The development of advanced catalysts, optimized electrolyzer designs, and precise control over reaction conditions are crucial for making this technology viable.

Catalyst Design and Performance for CO2 Electroreduction

The catalyst is central to the CO₂RR process, as it dictates the reaction pathway, lowers the required overpotential, and determines the selectivity towards this compound over other potential products like carbon monoxide or methane (B114726). aip.orgresearchgate.net

Post-transition metals are widely recognized for their high selectivity in reducing carbon dioxide to formate (B1220265)/formic acid. aip.org Metals such as Tin (Sn), Lead (Pb), Bismuth (Bi), and Indium (In) have been shown to favor the formation of a *HCOO intermediate, leading to high Faradaic efficiencies for formate. oaepublish.commdpi.com

Tin (Sn): Tin-based materials are among the most effective and studied catalysts for this compound production due to their high selectivity, low toxicity, and abundance. nrel.govnanoge.org Tin oxide (SnO₂) nanostructures have demonstrated impressive performance, achieving formate Faradaic efficiencies of 71–81% and sustained operation at industrial-scale current densities (500 mA cm⁻²) in electrolyzer cells. nrel.gov Research indicates that metallic Sn is the active site during the reaction. nrel.gov

Bismuth (Bi): Bismuth-based catalysts are noted for their ability to produce formate at low overpotentials with high stability in neutral aqueous media. core.ac.ukresearchgate.net Nanostructured Bi dendrites have achieved remarkable Faradaic efficiencies of up to 96.4%. core.ac.uk

Lead (Pb): Lead catalysts also show good selectivity for formate production. inrs.ca Dendritic, porous Pb films have been developed to increase the electrochemically active surface area, enhancing catalytic activity. inrs.ca

Copper (Cu): While copper is uniquely capable of catalyzing the formation of multi-carbon products like ethylene (B1197577) and ethanol (B145695), its selectivity can be tuned. oaepublish.com By creating specific nanostructures or alloys, the reaction pathway can be steered towards C₁ products. oaepublish.com For instance, sulfur-doped metallic copper, derived from the reconstruction of CuS nanocages, has demonstrated formate Faradaic efficiencies exceeding 90%. chinesechemsoc.org

| Catalyst System | Max. Faradaic Efficiency (FE) for Formate | Current Density (mA cm⁻²) | Potential (V vs. RHE) | Reference |

| SnO₂ Nanospheres | ~75% | 500 | - | nrel.gov |

| Bi Nanodendrites | 96.4% | 15.2 | -1.8 (vs Ag/AgCl) | core.ac.uk |

| CuS Hollow Polyhedrons | >90% | - | -0.5 to -0.8 | chinesechemsoc.org |

| Indium Cyanamide (InNCN) | ~96% | 250 | -0.72 | acs.org |

The development of catalysts from earth-abundant, non-noble metals is crucial for economic viability. While post-transition metals are a key focus, other 3d-transition metals are also being explored. acs.org Catalysts based on Nickel (Ni), Cobalt (Co), and Iron (Fe) have been tested for CO₂RR. researchgate.netcsic.es Often, these metals are incorporated into larger structures like metal-organic frameworks or molecular complexes to tune their catalytic properties. For example, cobalt phthalocyanine (B1677752) has been used in flow cells to selectively produce carbon monoxide, but modifications to the catalyst and reaction environment can alter product selectivity. lboro.ac.uk While these metals typically favor HER or CO production, specific formulations, such as mesostructured Cu/FDU-15-350 materials, have shown activity for this compound production with a 22% Faradaic efficiency at a low overpotential of 290 mV. researchgate.net

Engineering the catalyst at the nanoscale is a primary strategy for enhancing performance. uq.edu.au Nanostructuring increases the number of active sites and can expose specific crystal facets that are more favorable for the desired reaction pathway. mdpi.com

Dendritic Structures: Dendrite-structured catalysts, such as those made from Pb or Bi, offer a large surface area and a high density of sharp tips and edges. researchgate.netinrs.ca These features can enhance local electric fields and improve mass transport, leading to higher activity and selectivity. inrs.ca

Hollow Architectures: Hierarchical hollow structures, like CuS hollow polyhedrons, provide a high surface area and undergo reconstruction during the reaction to form highly active catalysts. chinesechemsoc.org Three-dimensional hollow nanospheres of SnO₂ have also been shown to prevent nanoparticle aggregation during operation, leading to better long-term stability and performance. nrel.gov

Alloying and Doping: Combining metals to form alloys or doping a catalyst with heteroatoms can modulate its electronic structure and surface chemistry. oaepublish.comaip.org For example, alloying Pd with Sn can suppress CO formation and enhance this compound selectivity. sciopen.com Sulfur-doping in copper has been shown to boost water activation, promoting formate production. chinesechemsoc.org

Electrolyzer Cell Configurations and Efficiency Optimization

H-type Cells: These are two-compartment cells separated by a membrane, commonly used in laboratory research for initial catalyst screening. lindholmen.se While simple, they typically suffer from low current densities and are not suited for industrial applications. dioxidematerials.com

Flow Cells: Flow cells, often employing gas diffusion electrodes (GDEs), are designed for continuous operation at higher current densities. lboro.ac.ukacs.org In a GDE setup, gaseous CO₂ is fed to the cathode from the back, allowing it to react at a three-phase boundary (gas-liquid-solid), which significantly improves mass transport and overcomes the low solubility of CO₂ in aqueous electrolytes. dioxidematerials.com This configuration is considered essential for bringing CO₂ electrolysis closer to industrial application. dioxidematerials.com

Membrane Electrode Assembly (MEA): MEA-based electrolyzers represent a more advanced design where the anode, cathode, and membrane are pressed together into a single unit. This minimizes ohmic losses and allows for very high current densities. nrel.gov

Multi-Compartment Reactors: While two-compartment reactors are common, three-compartment cells have been designed to produce high-purity this compound directly. up45.ac.idfuelcellstore.com In this setup, formate anions produced at the cathode and protons from the anode migrate into a central compartment, where they combine to form this compound, separating it from the electrolytes. up45.ac.idfuelcellstore.com

| Electrolyzer Configuration | Key Features | Advantages | Disadvantages | Reference |

| H-type Cell | Two compartments separated by a membrane. | Simple design for catalyst screening. | Low current density, not for continuous operation. | lindholmen.se |

| Flow Cell with GDE | Continuous electrolyte flow; Gas Diffusion Electrode (GDE). | High current densities, overcomes CO₂ solubility limits. | More complex system design. | acs.orgdioxidematerials.com |

| Three-Compartment Cell | Anode, cathode, and central product compartment. | Produces pure this compound directly. | Increased cell complexity and potential for higher voltage drop. | up45.ac.idfuelcellstore.com |

Efficiency is further optimized by the choice of ion-exchange membranes. Anion exchange membranes (AEMs) allow formate to pass from the cathode, while cation exchange membranes (CEMs) allow proton transport from the anode. acs.orgup45.ac.id Bipolar membranes (BPMs), which combine an AEM and a CEM, can also be used to maintain different pH environments in the anode and cathode compartments, which can help suppress the competing HER. acs.org

Influence of Reaction Parameters on this compound Yield and Selectivity

Optimizing operating conditions is critical for maximizing the efficiency of this compound production. Several key parameters have a significant influence on the reaction outcome.

Applied Potential: The cathodic potential determines the driving force for the reaction. At more negative potentials, the current density and reaction rate generally increase. nanoge.orggoogle.com However, an excessively negative potential can favor the hydrogen evolution reaction (HER), thus decreasing the Faradaic efficiency for this compound. nanoge.org Each catalyst system has an optimal potential window for maximizing formate selectivity.

CO₂ Pressure: Increasing the partial pressure of CO₂ enhances its concentration in the electrolyte, which can significantly boost the reaction rate and selectivity towards this compound. mdpi.com Operating at elevated pressures (e.g., 60 atm) has been shown to achieve nearly 100% Faradaic efficiency for HCOOH at a high current density of 200 mA cm⁻². mdpi.com

Electrolyte Composition and pH: The electrolyte provides ionic conductivity and can act as a proton source. The choice of cation (e.g., Li⁺, K⁺, Cs⁺) and its concentration can influence the reaction by altering the structure of the electrochemical double layer at the electrode surface. nanoge.org The pH of the electrolyte is also crucial; alkaline conditions can suppress HER, but the product is formate salt rather than this compound. acs.org Operating in mildly acidic or neutral conditions is often a trade-off to achieve a balance between HER suppression and direct acid formation. nanoge.org

Temperature: Temperature affects reaction kinetics and CO₂ solubility. While higher temperatures can increase reaction rates, they also decrease the solubility of CO₂ in aqueous electrolytes, creating a complex relationship that must be optimized for each specific system. bohrium.com

| Parameter | Effect on this compound Production | Explanation | Reference |

| Applied Potential | Affects rate and selectivity. | Higher overpotential increases rate but can favor competing HER. | nanoge.orggoogle.com |

| CO₂ Pressure | Higher pressure increases yield and selectivity. | Increases dissolved CO₂ concentration, favoring CO₂RR over HER. | mdpi.comacs.org |

| Electrolyte | Cation size and concentration influence activity. | Affects the electrochemical double layer and local reactant concentration. | nanoge.org |

| pH | Influences HER and product form (acid vs. salt). | Alkaline pH suppresses HER but yields formate; acidic pH is needed for this compound. | acs.orgbohrium.com |

Integration with Renewable Electricity for Sustainable Production

The synthesis of this compound from carbon dioxide (CO₂) is increasingly being coupled with renewable electricity sources to create a sustainable and carbon-neutral production cycle. voltachem.comdens.one This approach primarily utilizes electrochemical CO₂ reduction (CO₂RR), where electrical energy, ideally from sources like solar or wind, drives the conversion. voltachem.comnanoge.org By using renewable electricity, the resulting this compound can be considered a carbon-neutral energy carrier. voltachem.com

The core of this technology is the electrolyzer cell, often employing a membrane electrode assembly (MEA). nrel.govenergy.gov In this setup, an electrical potential is applied, causing the reduction of CO₂ into various chemical products, including this compound. nrel.govenergy.gov Researchers have made significant strides in developing efficient and durable systems for this conversion. nrel.gov

One notable advancement is the development of a novel perforated cation exchange membrane architecture, which has demonstrated high energy efficiency and durability in producing this compound from CO₂. nrel.gov This system, developed by researchers at the National Renewable Energy Laboratory (NREL) and other institutions, represents a scalable solution that could make the electrochemical conversion of CO₂ economically viable. nrel.govenergy.gov The process is designed to be integrated with the grid, providing stability and linking renewable energy generation with the chemical industry. bbeu.org

Techno-economic analyses have confirmed the potential economic viability of this process, particularly if it can be scaled to industrial applications and the cost of green hydrogen meets projected targets. energy.gov The use of commercially available catalysts and polymer membrane materials in these advanced MEA designs could accelerate the transition to large-scale commercialization. energy.gov This method of production positions this compound as a key intermediate for the chemical and biomanufacturing industries and as a potential input for creating sustainable aviation fuels. nrel.govbioenergyinternational.com

Catalytic Hydrogenation of Carbon Dioxide to this compound

The catalytic hydrogenation of CO₂ to this compound is a cornerstone of CO₂ utilization strategies. This process typically occurs at lower temperatures in homogeneous systems compared to heterogeneous ones. pesd.ro

Homogeneous Catalysis in CO₂ Hydrogenation

Homogeneous catalysis for CO₂ hydrogenation involves the use of soluble organometallic complexes. These catalysts have been the subject of extensive research, leading to highly efficient systems for this compound synthesis.

Transition Metal Complexes (e.g., Ru(II), Ir, Mn(I)-PN5P, Fe(II)-PN5P)

A variety of transition metals have been successfully employed as the active center in homogeneous catalysts for CO₂ hydrogenation to this compound.

Ruthenium (Ru): Ruthenium-based complexes are among the most studied and efficient catalysts for this transformation. pesd.ro For instance, Ru(II) complexes bearing tris(phosphine) ligands have been shown to facilitate direct CO₂ hydrogenation to this compound. nih.gov DFT calculations have been used to study complexes like Ru(II)-PN5P to understand the reaction mechanism. mdpi.com

Iridium (Ir): Iridium complexes, particularly half-sandwich complexes with ligands like 4,4´-dihydroxy-bipyridine (DHBP), are excellent catalysts for the hydrogenation of CO₂ to this compound. unizar.es These catalysts can achieve quantitative hydrogenation in acidic media without requiring additives. unizar.es

Manganese (Mn) and Iron (Fe): In the quest for more earth-abundant and cost-effective catalysts, significant progress has been made with non-precious metals. In 2022, a Mn(I)-PN5P complex was reported to achieve reversible hydrogenation of CO₂ to this compound with outstanding activity and reusability. mdpi.com Theoretical studies have also explored the potential of Fe(II)-PN5P complexes as an alternative to manganese, showing promise for this transformation. mdpi.com

The table below summarizes the performance of selected transition metal complexes in the hydrogenation of CO₂ to this compound.

| Catalyst | Conditions | Turnover Number (TON) / Turnover Frequency (TOF) | Reference |

|---|---|---|---|

| Mn(I)-PN5P | H₂O:THF = 1:1 | TON = 230,000 | mdpi.com |

| Ru-PNP complex | 120 °C, 40 bar, DMF solvent, DBU base | TOF = 1,100,000 h⁻¹ | mdpi.com |

| [Cp*Ir(N,N')Cl]Cl | 80 °C, 5.0 MPa H₂/CO₂ (1:1), water | Initial TOF > 13,000 h⁻¹ | rsc.org |

Ligand Design and Electronic Tuning Effects

The rational design of ligands is crucial for developing highly active and selective catalysts. nih.gov The electronic properties and functionalities of the ligands can be tuned to enhance catalytic performance. nih.gov A key strategy involves designing ligands that can activate H₂ and increase the hydricity of the resulting metal hydrides, which facilitates the crucial step of hydride insertion into CO₂. nih.gov

For example, the introduction of electron-donating substituents on ligands, such as the hydroxyl (-OH) group on bipyridine or pyrazole (B372694) moieties in iridium complexes, has been shown to significantly improve catalytic activity. osti.govosti.gov The hydroxyl groups can enhance performance through the electronic effect of the corresponding oxyanions and a "pendent-base" effect via secondary coordination sphere interactions. osti.gov In Ru(II) catalysts, the use of PMe₃ ligands, which are strong electron donors, results in more favorable reaction energetics compared to weaker donors like PH₃. acs.org The development of pincer ligands, such as the PN5P system, has also been instrumental in creating robust and highly active catalysts based on both precious and non-precious metals like Mn(I) and Fe(II). mdpi.comresearchgate.net

Mechanistic Pathways of Formate/Formic Acid Formation (e.g., CO₂ insertion, hydride addition, formate rotation)

The primary mechanistic debate often centers on the initial activation of CO₂. Two main pathways are considered:

CO₂ Insertion: In this pathway, the CO₂ molecule inserts directly into a metal-hydride (M-H) bond of the catalyst. pesd.ronih.gov This step is often facile and leads to the formation of a metal-formate intermediate. pesd.ro For coordinatively unsaturated complexes, this typically occurs through an inner-sphere mechanism where CO₂ first coordinates to the metal. nih.gov

Hydride Addition: For coordinatively saturated complexes, an outer-sphere mechanism is more likely, where the hydride from the metal complex directly attacks the carbon atom of the CO₂ molecule without prior coordination. nih.gov

Solvent Effects and Reaction Kinetics (e.g., aqueous, alcohol, scCO₂)

The choice of solvent plays a critical role in the catalytic hydrogenation of CO₂, influencing reaction rates, selectivity, and even the reaction mechanism itself. pnnl.gov

Aqueous and Alcohol Solvents: Water is an attractive green solvent, and its presence, even as a co-solvent, can accelerate the rate of this compound production. pnnl.gov In aqueous solutions, the reaction is thermodynamically more favorable, especially in the presence of a base. unizar.es The hydrogenation of CO₂ in alcohol solvents can lead to the formation of this compound esters. pesd.ro For example, using methanol (B129727) as a solvent with a ruthenium catalyst can efficiently produce methyl formate. pesd.rokuleuven.be Kinetic studies using a Ru-hydrotalcite catalyst in a methanol-water mixture showed that the rate of this compound formation is first order with respect to the catalyst amount and the partial pressures of CO₂ and H₂. rsc.org

Supercritical CO₂ (scCO₂): Performing the hydrogenation in supercritical CO₂ offers several advantages. The high miscibility of H₂ in scCO₂ leads to a high concentration of the reactant, which can significantly enhance the reaction rate. acs.org Rapid and selective hydrogenation to this compound with turnover frequencies exceeding 4000 h⁻¹ has been achieved in scCO₂ using ruthenium catalysts. acs.org The high diffusion rates and weak catalyst solvation in the supercritical medium contribute to these high reaction rates. acs.org

The table below provides a comparative overview of solvent effects on CO₂ hydrogenation.

| Solvent System | Key Observations | Reference |

|---|---|---|

| Aqueous | Thermodynamically favorable; can accelerate reaction rates. | unizar.espnnl.gov |

| Alcohol (e.g., Methanol) | Can lead to the formation of formate esters. | pesd.rokuleuven.be |

| Supercritical CO₂ (scCO₂) | High miscibility of H₂ enhances reaction rates significantly. | acs.org |

| Dimethyl Sulfoxide (DMSO) | Increased yield of this compound due to improved reaction thermodynamics. | pesd.ro |

Heterogeneous Catalysis in CO2 Hydrogenation

The hydrogenation of carbon dioxide (CO2) to this compound using heterogeneous catalysts represents a promising avenue for CO2 utilization and the production of a valuable chemical. rsc.orgnsu.ru This process typically involves the reaction of CO2 and hydrogen (H2) over a solid catalyst, often a supported metal. nsu.ru

Supported Metal Nanoparticles and Bulk Catalysts

Supported noble metal catalysts, particularly those based on palladium (Pd) and gold (Au), have shown significant promise for the industrial-scale production of this compound due to their high catalytic activity and stability. rsc.org Nanostructured catalysts, such as Au nanoparticles (NPs), are crucial as they can stabilize the support material and prevent agglomeration under the reducing conditions of the reaction. rsc.org For instance, Au/TiO2 catalysts have demonstrated high activity in this process. rsc.org However, bulk metal catalysts like Pd black can suffer from deactivation due to the agglomeration of nanoparticles during the reaction. rsc.org

The catalytic performance is influenced by the particle size of the metal. rsc.org Studies have shown that smaller Au particle sizes correlate with increased catalytic activity. rsc.org This is attributed to a larger surface area and enhanced interaction with the support material, which can lead to more effective generation of hydride species that react with CO2. rsc.org

Influence of Support Materials and Doping

The choice of support material significantly impacts the catalytic activity and stability in CO2 hydrogenation. rsc.org Materials like zirconium dioxide (ZrO2), cerium dioxide (CeO2), and titanium dioxide (TiO2) are commonly used supports. rsc.orgrsc.org Research has shown that for Au nanoparticle catalysts, ZrO2 is a highly effective support. rsc.orgrsc.org The amphoteric nature of ZrO2, possessing both acidic and basic sites, is thought to facilitate the adsorption and activation of CO2 and the desorption of the this compound product. rsc.org In contrast, CeO2 is considered basic and TiO2 nearly neutral. rsc.org The interaction between the metal and the support can also influence the morphology of the metal nanoparticles. rsc.org

Doping the support material can further enhance catalytic performance. Nitrogen-doping of TiO2 (N-doped TiO2) has been shown to improve the activity of Ni-based catalysts for this compound synthesis. rsc.orgrsc.org The synergy between nickel and nitrogen on the TiO2 support leads to significantly higher catalytic activity. rsc.org This is attributed to direct coordination between Ni and N, which enhances the metal-support interaction. rsc.orgresearchgate.net DFT studies have indicated that nitrogen doping on the TiO2 surface provides a more feasible reaction pathway by lowering the activation barriers. researchgate.net

Surface Interactions and Active Site Identification

The interaction between the metal catalyst and the support material is crucial for creating active sites for CO2 hydrogenation. nsu.ru The reaction is believed to occur through the activation of hydrogen on the metal sites and the activation of CO2 or bicarbonate on the support sites. nsu.ru

A notable example of synergistic effects is the Ni-N interaction on N-doped TiO2 supports. rsc.orgresearchgate.net Spectroscopic investigations have confirmed a direct coordination between Ni and N, which is believed to be a key factor for the enhanced catalytic activity. rsc.orgresearchgate.net In this system, it is proposed that CO2 undergoes an insertion reaction with H2 on the Ni(0) active surface, proceeding through a formate intermediate to yield this compound. rsc.org

Density functional theory (DFT) calculations have been employed to understand the reaction mechanisms at a molecular level. rsc.org For Pd(111) surfaces, it has been found that a surface fully covered with chemisorbed hydrogen is highly selective for this compound production via a carboxyl intermediate. rsc.orgresearchgate.net The chemisorbed hydrogen not only acts as a hydrogen reservoir but also creates confined vacancy sites on the surface that facilitate the production and removal of this compound. rsc.orgresearchgate.net

Catalyst Stability and Resistance to Deactivation

Catalyst stability is a critical factor for the industrial viability of CO2 hydrogenation to this compound. rsc.org Deactivation can occur through various mechanisms, including the sintering and leaching of metal nanoparticles. mdpi.combwise.kr For instance, in continuous processes using a Pd/AC catalyst, a gradual decline in activity has been attributed to the partial sintering and leaching of Pd nanoparticles, especially at elevated temperatures. mdpi.combwise.krmdpi.com

Strong interactions between the support and the metal can enhance catalyst stability. mdpi.com Metal oxide and organic material-based supports can improve stability by confining the metal nanoparticles within their pore structures. mdpi.com

Another aspect of catalyst stability is its tolerance to impurities in the feed gas, such as carbon monoxide (CO). Some catalysts have shown notable resistance to deactivation by CO, which is advantageous as it allows for the use of less pure, and therefore cheaper, raw gas feeds. rsc.org Palladium-based catalysts, in particular, are noted for their superior CO tolerance compared to other metals. mdpi.com

Biomass-Derived this compound Synthesis

The production of this compound from renewable biomass resources offers a sustainable alternative to fossil fuel-based methods. acs.orgua.es Hydrothermal conversion is a key technology in this area.

Hydrothermal Conversion of Carbohydrates and Lignocellulosic Biomass

Hydrothermal conversion involves treating biomass with hot, compressed water. rsc.org This method can be applied to various feedstocks, including carbohydrates like glucose and more complex lignocellulosic biomass. rsc.orgresearchgate.netrsc.org

The process can be carried out through hydrothermal oxidation. rsc.orgresearchgate.netrsc.org For example, glucose, a model carbohydrate, can be converted to this compound with high yields in the presence of an oxidant like hydrogen peroxide (H2O2) and an alkali at mild temperatures. rsc.orgresearchgate.netrsc.org One study reported a 75% yield of formate salts from glucose at 250 °C. rsc.orgresearchgate.netrsc.org The alkali is believed to prevent the undesired decomposition of this compound. researchgate.net